4-(4-fluorobenzyl)-3-isopropyl-1-(4-methylbenzoyl)-1,4-diazepan-5-one
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Description
The compound “4-(4-fluorobenzyl)-3-isopropyl-1-(4-methylbenzoyl)-1,4-diazepan-5-one” is a complex organic molecule. It contains a 1,4-diazepan-5-one ring, which is a seven-membered ring with two nitrogen atoms and one ketone functional group. The ring is substituted with a 4-fluorobenzyl group, an isopropyl group, and a 4-methylbenzoyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the 1,4-diazepan-5-one ring, followed by the addition of the various substituents. The 4-fluorobenzyl and 4-methylbenzoyl groups could potentially be added using a Friedel-Crafts acylation or alkylation .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the seven-membered ring and the various substituents. The presence of the fluorine atom would add an element of polarity to the molecule, and the benzyl and benzoyl groups would contribute to the compound’s overall aromaticity .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would largely depend on the conditions and the reagents present. The ketone group could potentially undergo reduction to form an alcohol, or it could form a ketal or an enol under acidic or basic conditions, respectively. The benzyl and benzoyl groups could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom and the aromatic rings would likely result in a relatively high degree of polarity and potential for pi-pi interactions, which could influence properties like solubility and boiling/melting points .Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1-(4-methylbenzoyl)-3-propan-2-yl-1,4-diazepan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O2/c1-16(2)21-15-25(23(28)19-8-4-17(3)5-9-19)13-12-22(27)26(21)14-18-6-10-20(24)11-7-18/h4-11,16,21H,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTXZLNWHGCXEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC(=O)N(C(C2)C(C)C)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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